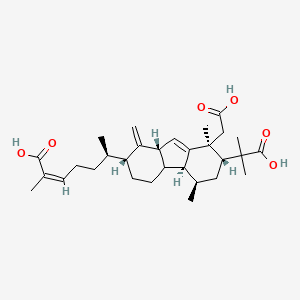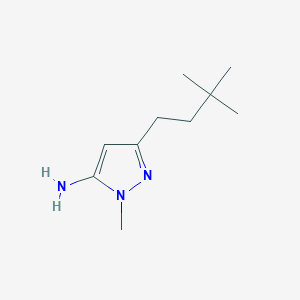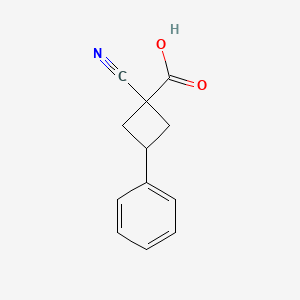
1-Cyano-3-phenylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-3-phenylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H11NO2. This compound features a cyclobutane ring substituted with a cyano group and a phenyl group, making it a unique and interesting molecule for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-phenylcyclobutane-1-carboxylic acid typically involves the cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds. This reaction is catalyzed by acids and proceeds through a [2 + 2] cycloaddition mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyano-3-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- 1-Cyano-2-phenylcyclobutane-1-carboxylic acid
Comparison: 1-Cyano-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of both a cyano group and a phenyl group on the cyclobutane ring makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-cyano-3-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,14,15) |
InChI Key |
JCYJYOZFLJTXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



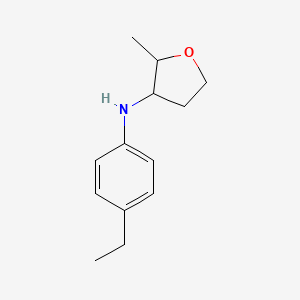
![3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296477.png)

![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid](/img/structure/B13296500.png)
![3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine](/img/structure/B13296509.png)
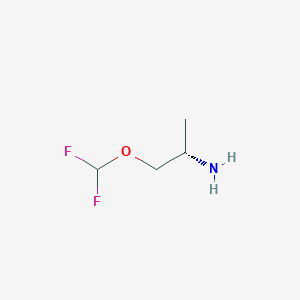


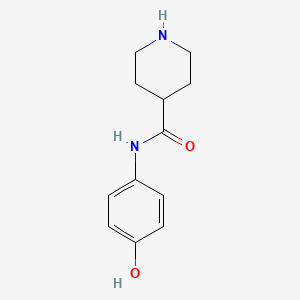
![2-Methyl-1-{[1-(pyridin-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13296536.png)

